Kocurin

Description

Overview of Natural Product Discovery and Research Significance of Microbial Secondary Metabolites

The discovery of natural products has been a cornerstone of drug development, with microbial secondary metabolites being a particularly fruitful source. These compounds, not essential for the primary growth of the organism, often exhibit a wide range of bioactive properties. ipinnovative.comfrontiersin.org The search for novel secondary metabolites is driven by the urgent need for new therapeutic agents, especially antibiotics to combat rising antimicrobial resistance. microbiologyresearch.orgresearchgate.net Marine environments, with their vast biodiversity, are increasingly recognized as a promising frontier for discovering unique microbial secondary metabolites with significant biotechnological potential. mdpi.comcdnsciencepub.com These marine microorganisms produce a diverse array of chemical structures, many of which are unique and possess potent biological activities. mdpi.com The study of these compounds has significantly contributed to the discovery of new antimicrobial agents. mdpi.com

Microbial secondary metabolites are low-molecular-weight compounds produced during the stationary phase of growth and are also referred to as "specialized metabolites." ipinnovative.com They play crucial roles in processes like cell signaling, nutrient acquisition, and interspecies competition. mdpi.com The genes responsible for the biosynthesis of these metabolites are often clustered together in the genome, forming biosynthetic gene clusters (BGCs). researchgate.netresearchgate.net The advent of genome sequencing and bioinformatic tools has revolutionized the discovery process, revealing a vast, previously untapped reservoir of biosynthetic potential for new natural products. researchgate.net

Introduction to Kocuria Species as Producers of Bioactive Compounds

The genus Kocuria, belonging to the family Micrococcaceae, comprises Gram-positive bacteria known for their adaptability to diverse and extreme environments, including marine ecosystems and desert soils. microbe.cardsfrontiersin.org Initially proposed by Stackebrandt et al. in 1995, the genus now includes numerous species. frontiersin.org Kocuria species are recognized for their potential to produce a variety of bioactive compounds, including antimicrobial substances. microbe.cardssbmu.ac.ir For instance, Kocuria varians produces variacin, a bacteriocin (B1578144) with activity against bacteria like Listeria and Staphylococcus. sbmu.ac.ir Furthermore, some Kocuria species are known to produce carotenoid pigments, which have applications as food colorants and nutritional supplements. sbmu.ac.ir

The isolation of Kocuria species from various environments, such as marine sponges and coastal soils, has led to the discovery of novel secondary metabolites. cdnsciencepub.commdpi.com Genomic analysis of Kocuria strains has revealed the presence of numerous biosynthetic gene clusters (BGCs), indicating their significant potential for producing a wide range of bioactive compounds. cdnsciencepub.comfrontiersin.org This makes the genus a valuable subject for bioprospecting and research into new antimicrobial agents. microbe.cards

Historical Context and Initial Characterization of Kocurin Research

The discovery of Kocurin is intertwined with the ongoing search for new antibiotics from marine microorganisms to address the threat of antibiotic resistance. asm.org Initially, a potent thiazolyl cyclic-peptide antibiotic, designated PM181104, was isolated from a marine sponge-associated actinobacterium of the genus Kocuria (strain MTCC 5269), collected from Palk Bay, India. asm.org This compound demonstrated strong in vitro activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). asm.org

Subsequently, independent research on a marine-derived strain of Kocuria palustris (F-276,345), isolated from a sponge in the Florida Keys, led to the isolation of a new anti-MRSA compound identified as kocurin. mdpi.commdpi.com Through detailed spectroscopic and chemical analysis, including HRMS, extensive 1D and 2D NMR, and Marfey's analysis, the structure of kocurin was elucidated. mdpi.comnih.gov This work also revealed that the structure previously assigned to PM181104 was incorrect and that kocurin was the true structure. mdpi.comnih.gov Kocurin was identified as a new member of the thiazolyl peptide family of antibiotics. mdpi.commdpi.com Further research led to the identification of the kocurin biosynthetic gene cluster in a Kocuria rosea strain isolated from a soil sample in Peru. microbiologyresearch.orgmicrobiologyresearch.org

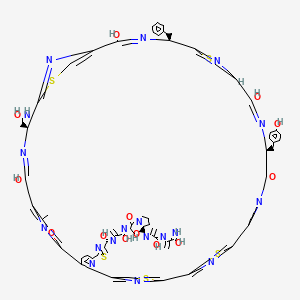

Classification within Thiazolyl Peptide Research

Kocurin is classified as a member of the thiazolyl peptide (or thiopeptide) family of antibiotics. mdpi.commdpi.com This class of naturally occurring compounds is characterized by a highly modified, sulfur-rich peptide structure of ribosomal origin. nih.gov A key feature of thiopeptides is a central nitrogen-containing six-membered ring, which can exist in various oxidation states and serves as a scaffold for at least one macrocycle and a side chain. nih.gov These structures are often decorated with dehydroamino acids and azoles like thiazoles. nih.gov

The first member of this class, micrococcin (B1169942), was discovered in 1948. mdpi.com Since then, over one hundred different thiopeptides have been identified, primarily from soil bacteria, but more recently from marine sources as well. nih.gov Kocurin is structurally related to other known thiazolyl peptide antibiotics such as GE37468A and GE2270. nih.govresearchgate.net Thiopeptides are known for their potent activity against Gram-positive bacteria, often by inhibiting protein synthesis. mdpi.commedchemexpress.com Despite their promising antibacterial activity, the clinical development of many thiopeptides has been limited by poor physicochemical properties, such as low aqueous solubility. nih.gov

Table 1: Key Properties of Kocurin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆₉H₆₆N₁₈O₁₃S₅ | mdpi.com |

| Molecular Weight | 1514.366 Da | nih.gov |

| Class | Thiazolyl Peptide Antibiotic | mdpi.commdpi.com |

| Producing Organism | Kocuria species (e.g., K. palustris, K. rosea) | microbiologyresearch.orgmdpi.com |

Table 2: Antimicrobial Activity of Kocurin

| Organism | MIC (μg/mL) | Source |

|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | 0.25–0.5 | mdpi.comresearchgate.net |

| Bacillus subtilis | 0.25 | nih.gov |

| Enterococcus faecium | 0.25 | nih.gov |

| Acinetobacter baumannii | No activity | mdpi.com |

| Pseudomonas aeruginosa | No activity | mdpi.com |

| Escherichia coli | No activity | mdpi.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Kocurin |

| PM181104 |

| Micrococcin |

| Variacin |

| GE37468A |

| GE2270 |

| Thiazomycin |

| Canthaxanthin |

| Astaxanthin |

| Adonirubin |

| Nocathiacins I–III |

| Fijimycins A–C |

| Peptidolipins B–F |

| Champacyclin |

| Darobactin A |

| Novobiocin |

| Somalimycin |

| Violacein |

| Indolmycin |

| Orbicillinoid |

| Actinomycins |

| Agarospirol |

Properties

IUPAC Name |

2-[(12S,15R,19S,26S)-19-benzyl-14,21,28-trihydroxy-26-(2-hydroxy-2-iminoethyl)-12-[(4-hydroxyphenyl)methyl]-30-methyl-11-oxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),13,18(45),20,22,25(44),27,29,32(43),33(38),34,36,39-pentadecaen-36-yl]-N-[3-hydroxy-3-[(2S)-1-[(2S)-2-[C-hydroxy-N-[3-hydroxy-3-(3-hydroxy-3-iminoprop-1-en-2-yl)iminoprop-1-en-2-yl]carbonimidoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]iminoprop-1-en-2-yl]-1,3-thiazole-4-carboximidic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWYMYPACSXBTM-RNRSDVNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(C3=NC(=CS3)C(=NC(C4=NC(CS4)C(=NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=NC(C)C(=O)N3CCCC3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=N[C@H](C3=NC(=CS3)C(=N[C@H](C4=N[C@@H](CS4)C(=N[C@H](C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=N[C@@H](C)C(=O)N3CCC[C@H]3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H66N18O13S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Early Research Trajectories of Kocurin

Isolation Methodologies and Source Organisms in Initial Kocurin Research

The initial isolation of kocurin involved cultivating and extracting compounds from specific bacterial strains, primarily belonging to the genus Kocuria. These strains were sourced from diverse environments, including marine and terrestrial habitats.

Isolation from Marine-Derived Kocuria palustris and Kocuria flava Strains

Kocurin was isolated from marine-derived strains of Kocuria palustris and Kocuria flava. A marine-derived Kocuria palustris strain, specifically F-276,345, isolated from a sponge sample collected in the Florida Keys, USA, was identified as a producer of this compound. mdpi.comcdnsciencepub.comresearchgate.net Another marine sponge-associated bacterium, Kocuria flava NIO_001, isolated from the Palk Bay of the Indian Ocean, was also found to produce kocurin. cdnsciencepub.com

The isolation process from Kocuria palustris typically involved fermentation of the bacterium in a suitable medium. mdpi.comresearchgate.net The culture broth was then centrifuged to separate the cell pellet, which was subsequently extracted with methanol. mdpi.comresearchgate.net The resulting extract was subjected to chromatographic techniques, such as reversed-phase C18 chromatography and high-performance liquid chromatography (HPLC), to purify the active compound. mdpi.com

Isolation from Terrestrial Kocuria rosea Strains

In addition to marine sources, kocurin production was also observed in terrestrial Kocuria rosea strains. Kocuria rosea DSM 20447, isolated from coastal soil in Peru, was reported to produce kocurin. cdnsciencepub.commicrobiologyresearch.org This highlights the presence of kocurin biosynthetic capabilities in Kocuria species from different ecological niches.

The isolation from Kocuria rosea strains also involved culturing the bacteria and extracting the bioactive compounds from the extracts. microbiologyresearch.org Comparative genome analysis was utilized to identify the genetic basis for kocurin production in a newly isolated Kocuria rosea strain from Peruvian coastal soil. microbiologyresearch.org

Comparative Analysis of Producing Microorganisms

A comparative analysis of kocurin-producing microorganisms reveals that the ability to synthesize this compound is present in several Kocuria species isolated from geographically distinct locations and varied environments. cdnsciencepub.comfrontiersin.org This includes marine sponges (Kocuria palustris, Kocuria flava) and terrestrial soil (Kocuria rosea). The presence of the kocurin biosynthetic gene cluster in such diverse locations suggests its ecological significance and evolutionary adaptation. cdnsciencepub.com

Furthermore, some studies have also indicated the production of kocurin by certain Micrococcus species, particularly Micrococcus yunnanensis, also isolated from marine sponges. oup.comnih.govvliz.be This suggests that kocurin production is not limited to the Kocuria genus within the family Micrococcaceae.

Here is a table summarizing the initial source organisms of Kocurin:

| Producing Microorganism | Isolation Source | Geographical Location | Reference(s) |

| Kocuria palustris F-276,345 | Marine sponge | Florida Keys, USA | mdpi.comcdnsciencepub.comresearchgate.netnih.gov |

| Kocuria flava NIO_001 | Marine sponge | Palk Bay, Indian Ocean | cdnsciencepub.com |

| Kocuria rosea DSM 20447 | Coastal soil | Peru | cdnsciencepub.commicrobiologyresearch.org |

| Micrococcus yunnanensis | Marine sponge | Florida Keys, USA | oup.comnih.govvliz.be |

| Kocuria marina F-276,310 | Marine sponge | Florida Keys, USA | nih.govvliz.be |

| Micrococcus sp. F-256,446 | Marine sponge | Florida Keys, USA | nih.gov |

| Kocuria sp. strain MI-67-EC3-038 | Marine | Not specified | asm.org |

| Kocuria sp. | Southeast Spain | Southeast Spain | rsc.org |

| Micrococcus yunnanensis F-256446 | Not specified | Not specified | oup.com |

| Kocuria sp. S42 | Marine sponge | Not specified | sjtu.edu.cn |

Initial Compound Identification and Subsequent Structural Revisions in Kocurin Studies

The journey to definitively identify and assign the structure of kocurin involved initial characterization under a different name, followed by detailed spectroscopic and chemical analyses that led to a structural revision and the official naming of the compound as kocurin.

Early Characterization as PM181104

Prior to its definitive structural assignment as kocurin, the compound was initially characterized and patented under the name PM181104. cdnsciencepub.comasm.orgpatsnap.com This molecule was isolated from a Kocuria sp. strain associated with the marine sponge Spirastrella inconstans var. digitata, collected from Palk Bay, India. asm.orgpatsnap.com PM181104 was recognized for its potent growth-inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). cdnsciencepub.comasm.orgpatsnap.com

Definitive Structural Assignment and Renaming to Kocurin

Subsequent research, particularly the work by Martín et al. in 2013, led to the isolation of a new thiazolyl peptide from a marine-derived Kocuria palustris strain. mdpi.comresearchgate.netnih.gov Through comprehensive spectroscopic and chemical methods, including high-resolution mass spectrometry (HRMS), extensive 1D and 2D nuclear magnetic resonance (NMR) analysis, MS/MS fragmentation, and chemical degradation followed by Marfey's analysis, the true structure of this compound was elucidated. mdpi.comresearchgate.netnih.gov

This detailed structural analysis revealed that the compound isolated by Martín et al. was identical to the previously patented PM181104, but the originally assigned structure for PM181104 was incorrect. mdpi.comresearchgate.netasm.orgnih.gov The correct structure was assigned, and the compound was officially renamed kocurin. mdpi.comresearchgate.netnih.gov This structural revision was crucial for accurate understanding of the compound's properties and its biosynthesis. researchgate.net Kocurin was identified as a new member of the thiazolyl peptide family of antibiotics. mdpi.comresearchgate.net

Here is a table summarizing the initial identification and structural revision:

| Initial Identification | Source Organism (Initial Report) | Subsequent Identification | Definitive Source Organism | Key Findings | Reference(s) |

| PM181104 | Kocuria sp. (marine sponge Spirastrella inconstans) | Kocurin | Kocuria palustris (marine-derived) | Structural revision, identical compound, correct structure assigned, renamed | mdpi.comcdnsciencepub.comresearchgate.netasm.orgpatsnap.comnih.gov |

Advanced Structural Elucidation Methodologies in Kocurin Research

Spectroscopic Techniques Employed in Kocurin Structural Analysis

The foundational analysis of Kocurin's molecular structure relied on state-of-the-art spectroscopic methods to decipher its elemental composition and the connectivity of its atoms.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) was a critical first step in the structural analysis of Kocurin. mdpi.com Specifically, Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry was utilized to determine the precise mass of the molecule. mdpi.com This technique established the molecular formula of Kocurin as C₆₉H₆₆N₁₈O₁₃S₅ based on the observed protonated molecule [M+H]⁺ at an m/z of 1515.3739. mdpi.com The presence of five sulfur atoms, along with characteristic UV absorption maxima, provided early evidence that identified Kocurin as a member of the thiazolyl peptide class of antibiotics. mdpi.com This accurate mass determination provided the definitive elemental composition, a fundamental constraint for the subsequent structural work. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) in Kocurin Structure Determination

Following the determination of its molecular formula, the complex task of mapping the atomic connectivity of Kocurin was undertaken using extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The spectra were recorded in a solution of deuterated chloroform (B151607) (CDCl₃) on a high-field 500 MHz spectrometer. mdpi.comnih.gov

The ¹H NMR spectrum revealed key structural motifs. mdpi.com Downfield singlets were indicative of four thiazole (B1198619) rings, while two characteristic doublets suggested the presence of a 2,3,6-trisubstituted pyridine (B92270) ring, a common feature in this class of peptides. mdpi.comnih.gov Further analysis identified signals corresponding to the aromatic rings of phenylalanine and tyrosine residues. nih.gov

A variety of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were essential to piece together the structure. mdpi.comnih.gov These experiments confirmed the presence and connectivity of several building blocks:

An asparagine unit

An alanine (B10760859) residue

Two proline residues

A thiazoline (B8809763) ring

Three dehydroalanine (B155165) residues mdpi.comnih.gov

The HMBC spectrum was particularly crucial, as it revealed long-range correlations between protons and carbons, allowing researchers to link these individual structural units together and build the complete planar structure of the macrocyclic peptide. mdpi.comnih.gov

Table 1: Key Structural Units of Kocurin Identified by NMR Spectroscopy

| Structural Unit | Key NMR Evidence |

|---|---|

| Four Thiazoles | Downfield singlets in ¹H NMR (δ 7.45, 7.86, 8.01, 8.09 ppm) mdpi.com |

| 2,3,6-Trisubstituted Pyridine | Two characteristic doublets in ¹H NMR (δ 8.24, 8.36 ppm) mdpi.com |

| Amino Acid Residues | Signals for Phenylalanine, Tyrosine, Asparagine, Alanine, and Proline confirmed by COSY, HSQC, and HMBC mdpi.comnih.gov |

| Three Dehydroalanines | Methylene group signals in ¹H and ¹³C HSQC spectra mdpi.comnih.gov |

| Thiazoline Ring | Confirmed via COSY, HSQC, and HMBC correlations mdpi.comnih.gov |

Chemical Degradation and Derivatization Methods for Kocurin Stereochemistry

While spectroscopic methods defined the planar structure, chemical techniques were required to establish the three-dimensional arrangement, or stereochemistry, of the chiral amino acid centers.

Marfey's Analysis of Amino Acid Residues

To determine the absolute configuration of the amino acid residues, researchers employed the advanced Marfey's method. mdpi.comresearchgate.net This process involves several steps. First, the Kocurin molecule was subjected to acid hydrolysis using 6 N hydrochloric acid (HCl) to break the peptide bonds and liberate the individual amino acids. mdpi.comnih.gov

However, the thiazole-based amino acids are resistant to simple acid hydrolysis. researchgate.net To overcome this, a crucial ozonolysis step was performed prior to acid hydrolysis. researchgate.net This cleaved the thiazole rings, making the constituent amino acids accessible. researchgate.net

The resulting mixture of amino acids was then derivatized with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valinamide (L-FDVA). mdpi.comnih.gov This reagent reacts with the primary amines of the amino acids to form diastereomers, which can be separated and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com By comparing the retention times of the derivatized amino acids from Kocurin with those of derivatized L- and D-amino acid standards, the absolute stereochemistry of each residue was unequivocally determined. mdpi.com This analysis identified the presence of L-Alanine, L-Asparagine, L-Phenylalanine, L-Proline (two residues), and L-Tyrosine. mdpi.comresearchgate.net

Table 2: Amino Acids in Kocurin Identified by Marfey's Analysis

| Amino Acid | Configuration | Identification Method |

|---|---|---|

| Alanine | L | Hydrolysis, L-FDVA derivatization, and LC-MS mdpi.com |

| Asparagine | L | Ozonolysis, hydrolysis, L-FDVA derivatization, and LC-MS researchgate.net |

| Phenylalanine | L | Ozonolysis, hydrolysis, L-FDVA derivatization, and LC-MS researchgate.net |

| Proline (x2) | L | Hydrolysis and Ozonolysis, L-FDVA derivatization, and LC-MS mdpi.comresearchgate.net |

| Tyrosine | L | Hydrolysis, L-FDVA derivatization, and LC-MS mdpi.com |

Data sourced from Martín et al., 2013 and other related studies. mdpi.comresearchgate.net

X-ray Structure Analysis of Kocurin Degradation Products

In addition to chemical derivatization, research indicates that the stereochemical assignment was supported by X-ray structure analysis of degradation products of Kocurin. researchgate.net While the specific degradation products analyzed are not detailed in the primary literature, this technique provides unambiguous proof of the absolute configuration of a molecule or its fragments. researchgate.netwikipedia.org By crystallizing a degradation product and analyzing how it diffracts an X-ray beam, a precise three-dimensional model of the fragment can be generated, confirming the stereochemistry established by methods like Marfey's analysis. wikipedia.org

Integrated Analytical Approaches for Kocurin Structural Complexity

The complete and accurate structural elucidation of Kocurin was not possible through any single technique. nih.govresearchgate.net Instead, it stands as a clear example of the necessity of an integrated analytical approach. mdpi.com The process began with HRMS to define the elemental composition. mdpi.com This was followed by an exhaustive series of 1D and 2D NMR experiments to assemble the complex planar structure from its constituent parts. researchgate.net Finally, a combination of chemical degradation, including ozonolysis and acid hydrolysis, followed by Marfey's analysis and supported by X-ray crystallography of degradation products, was essential to resolve the absolute stereochemistry of each chiral center. researchgate.netresearchgate.net This combination of spectroscopic and chemical methods was ultimately successful in revealing the true and complete structure of Kocurin. mdpi.com

Kocurin Biosynthesis Research

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Framework of Kocurin Biosynthesis

Kocurin belongs to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs). These natural products are synthesized on ribosomes as precursor peptides, which are subsequently modified by dedicated enzymes. The mature, biologically active peptide is then released through proteolytic cleavage of leader and/or C-terminal sequences from the precursor. This RiPP framework is distinct from the assembly-line biosynthesis carried out by non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS), which are also involved in the production of many secondary metabolites mdpi.comnih.gov. The synthesis of kocurin is unrelated to NRPS or PKS systems. mdpi.com

The kocurin precursor peptide, initially identified as a 58-amino acid propeptide, is hypothesized to be cleaved into a leader peptide and a core peptide. researchgate.net The core peptide undergoes extensive modifications catalyzed by post-translational modification proteins to form the mature cyclic thiopeptide structure. researchgate.net Thiopeptide antibiotics, including kocurin, characteristically contain a trithiazolyl (tetrahydro)pyridine core, which is crucial for their high-affinity binding to the 50S ribosomal subunit or elongation factor Tu, thereby inhibiting bacterial protein synthesis. researchgate.netcore.ac.uk This core structure arises from post-translational modifications of cysteine and serine residues within the prepeptide. researchgate.net

Identification and Genomic Analysis of Kocurin Biosynthetic Gene Clusters (BGCs)

The genetic information required for kocurin biosynthesis is organized within a biosynthetic gene cluster (BGC) in the genome of producing bacteria, such as Kocuria rosea and Kocuria flava. cdnsciencepub.commicrobiologyresearch.orgresearchgate.netnih.govnih.gov Genome mining has become a key strategy for identifying these BGCs. cdnsciencepub.comnih.govresearchgate.net

Bioinformatic Prediction Tools (e.g., AntiSMASH) for Kocurin BGCs

Bioinformatic tools are essential for the identification and analysis of BGCs within bacterial genomes. AntiSMASH (antibiotics and Secondary Metabolite Analysis Shell) is a widely used tool for predicting secondary metabolite BGCs, including those for RiPPs like kocurin. cdnsciencepub.commdpi.comfrontiersin.orgmdpi.com AntiSMASH analysis of Kocuria genomes has successfully predicted the presence of the kocurin BGC. cdnsciencepub.comfrontiersin.org The KnownClusterBlast feature of AntiSMASH can compare identified BGCs to known clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene), confirming their potential for producing specific compounds. cdnsciencepub.commdpi.commdpi.com For instance, AntiSMASH analysis showed a high similarity (88%) between the thiopeptide BGC in Kocuria flava NIO_001 and the kocurin BGC in Kocuria rosea. cdnsciencepub.com

Gene Cluster Organization and Component Analysis (e.g., ORFs, size)

The kocurin biosynthetic gene cluster has been characterized in Kocuria rosea. It comprises nine open reading frames (ORFs) and spans approximately 12 kbp of the genome. microbiologyresearch.orgresearchgate.netnih.gov The organization of the kocurin BGC includes genes encoding the precursor peptide, enzymes for post-translational modifications, and typically a gene for an ATP-binding cassette (ABC) transporter, which is involved in the export of the mature peptide. researchgate.net The size of the kocurin BGC (around 12 kbp) is within the typical range for various BGCs, although some can be significantly larger. mdpi.comresearchgate.net

Comparative Analysis of Kocurin BGCs with Homologous Thiopeptide Clusters (e.g., GE2270, GE37468)

Comparative genomic analysis of kocurin BGCs with those of homologous thiopeptide molecules, such as GE2270 and GE37468, provides insights into the conserved and variable features of these biosynthetic pathways. researchgate.netscribd.com The gene cluster organization of kocurin shows similarities to those of GE2270 and GE37468, reflecting their shared structural features as thiopeptides. researchgate.netresearchgate.net Alignment of the amino acid sequences of selected thiopeptide propeptides, including those from kocurin producers and the producers of GE37468 and GE2270, reveals conserved regions, particularly in the leader peptide and core peptide sequences that undergo modification. researchgate.netresearchgate.net Despite the similarities, differences in ancillary tailoring enzymes encoded within these clusters contribute to the structural diversity observed among different thiopeptides. core.ac.uknih.gov

Enzymatic Machinery and Post-Translational Modifications in Kocurin Biosynthesis

The biosynthesis of kocurin involves a complex series of post-translational modifications catalyzed by specific enzymes acting on the precursor peptide. These modifications are crucial for the formation of the characteristic thiopeptide structure.

Role of Post-Translation Modification Enzymes

Post-translational modification enzymes play a central role in converting the linear kocurin precursor peptide into the mature cyclic thiopeptide. These enzymes catalyze various reactions, including dehydration of serine and threonine residues to form dehydroamino acids, cyclodehydration and oxidation of cysteine residues to form thiazole (B1198619) rings, and the formation of the central pyridine (B92270) ring. researchgate.netcore.ac.uk While the specific enzymatic steps in kocurin biosynthesis are hypothesized to follow a pathway similar to other thiopeptides, detailed research has elucidated the roles of certain enzyme families in RiPP modification. For example, YcaO-family proteins are known cyclodehydratases involved in the formation of azoline heterocycles in RiPPs, including thiopeptides. core.ac.uknih.gov These enzymes often work in conjunction with other proteins, such as flavin-dependent dehydrogenases, which can oxidize azoline rings to azoles. nih.gov The leader peptide of the precursor is thought to facilitate biosynthesis by interacting with post-translational modification enzymes, although it typically does not directly participate in the chemical transformations of the core peptide. ugr.es

Post-translational modifications are essential for increasing the functional diversity of proteins and play critical roles in regulating protein activity, localization, and interactions. thermofisher.com In the context of RiPPs like kocurin, these modifications are fundamental to generating the complex and biologically active secondary metabolite structure. Enzymes involved in post-translational modifications include kinases, phosphatases, transferases, ligases, and proteases, which add or remove functional groups or cleave peptide bonds. thermofisher.com The biosynthesis of novel cofactors through post-translational modifications also highlights the diverse capabilities of these enzymatic processes. nih.gov

Function of ABC Permease Genes in Kocurin Transport

Within the kocurin BGC, a gene encoding an ATP-binding cassette (ABC) permease has been identified. nih.govdsmz.de ABC transporters are a large superfamily of membrane proteins that utilize the energy of ATP hydrolysis to translocate a wide variety of substrates across biological membranes. These substrates can include ions, sugars, amino acids, peptides, lipids, and even proteins. ABC transporters typically consist of one or two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP, and one or two transmembrane domains (TMDs) that form the channel through which the substrate passes. nite.go.jp Permeases, a type of ABC transporter, are involved in the uptake or export of molecules.

The presence of an ABC permease gene within the kocurin BGC strongly suggests its involvement in the transport of kocurin. nih.govdsmz.de While the specific direction of transport (export of mature kocurin from the cell or import of precursors) is not always immediately clear from sequence data alone, the role of ABC permeases in the transport of secondary metabolites, including other peptides, is well-established. nite.go.jpncbi.xyzdoe.gov In the context of kocurin biosynthesis, the ABC permease is hypothesized to be responsible for pumping the mature kocurin molecule out of the producing organism. nih.gov This export mechanism is crucial for releasing the antibiotic into the extracellular environment where it can exert its biological activity.

Genetic Regulation and Cellular Signaling Pathways in Kocurin Production

The production of secondary metabolites like kocurin is often tightly regulated at the genetic level in response to environmental cues and cellular signals. This regulation ensures that the energetically costly process of producing these compounds occurs under favorable conditions. Analysis of the kocurin BGC has revealed the presence of genes likely involved in its genetic regulation. nih.gov

Influence of Sensor Histidine Kinases and Response Regulators

Upstream of the core genes in the kocurin BGC, genes encoding a two-component system, specifically a sensor histidine kinase and a response regulator, have been identified. nih.gov Two-component systems are fundamental signaling pathways in bacteria that enable them to sense and respond to changes in their environment. iedb.orglbl.govebi.ac.uk A typical two-component system consists of a sensor histidine kinase, which perceives an external or internal stimulus, and a cognate response regulator, which mediates the cellular response, often by modulating gene expression. iedb.orgnite.go.jpkegg.jp

The sensor histidine kinase typically undergoes autophosphorylation on a conserved histidine residue upon sensing a stimulus. iedb.orgebi.ac.ukdsmz.de This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator. iedb.orgebi.ac.ukdsmz.de Phosphorylation of the response regulator usually induces a conformational change that activates its output domain, leading to changes in target gene transcription. iedb.orgnite.go.jp

The presence of a sensor histidine kinase and a response regulator within or associated with the kocurin BGC suggests that kocurin production is influenced by specific environmental signals or cellular states. nih.gov These regulatory proteins likely form a signaling cascade that controls the expression of the genes within the kocurin BGC, thereby regulating the timing and level of kocurin biosynthesis. Further research is needed to identify the specific signals perceived by the sensor histidine kinase and the precise mechanisms by which the activated response regulator controls kocurin gene expression.

Heterologous Expression Systems for Kocurin Biosynthetic Pathway Elucidation

Heterologous expression, the process of expressing genes from one organism in a different host organism, is a powerful tool for studying biosynthetic pathways, particularly for natural products like kocurin. This approach can help to confirm the functionality of a predicted BGC, facilitate the production of compounds from slow-growing or difficult-to-culture organisms, and enable genetic manipulation to study individual gene functions or create novel analogs. uniprot.orgintegbio.jpdsmz.de

Reconstitution of Kocurin BGCs in Model Organisms (e.g., Streptomyces coelicolor)

The kocurin BGC has been successfully reconstituted and expressed in the model organism Streptomyces coelicolor M1146. nih.govdsmz.dedsmz.deuniprot.org Streptomyces coelicolor is a widely used host for heterologous expression of BGCs from other actinomycetes due to its well-characterized genetics, established genetic tools, and inherent ability to produce secondary metabolites. uniprot.orgintegbio.jpdsmz.denite.go.jp

The functional expression of the kocurin BGC in S. coelicolor M1146 experimentally proved that this specific gene cluster is indeed responsible for kocurin biosynthesis. nih.govdsmz.dedsmz.de By introducing the kocurin BGC into S. coelicolor, researchers were able to demonstrate kocurin production in this heterologous host, often under the control of a constitutive promoter to ensure gene expression. nih.govdsmz.de

Challenges and Strategies in Heterologous Production for Research

Despite the success in reconstituting the kocurin BGC in a heterologous host like Streptomyces coelicolor, heterologous expression of natural product BGCs presents several challenges. One significant challenge is often the low production titer of the target compound in the heterologous host compared to the native producer. uniprot.orgnite.go.jpdsmz.de This can be attributed to various factors, including potential toxicity of the produced compound to the host organism, differences in codon usage, lack of necessary host-specific regulatory elements, and metabolic burden on the host. uniprot.orgnite.go.jp

Strategies to overcome these challenges and improve heterologous production for research purposes include:

Host Engineering: Utilizing engineered "clean" host strains, such as Streptomyces coelicolor M145, which have had their native BGCs removed to minimize interference and metabolic competition. uniprot.orgintegbio.jpnite.go.jp

Promoter Engineering: Employing strong and/or inducible promoters to control the expression of the introduced BGC genes, allowing for optimized production levels and minimizing potential toxicity during growth. uniprot.orgdsmz.de

Codon Optimization: Adjusting the codon usage of the introduced genes to match that of the heterologous host for improved translation efficiency. uniprot.org

Introduction of Resistance Genes: If the produced compound is toxic to the host, introducing self-resistance genes from the native producer can enhance host tolerance and improve yield. uniprot.orgdsmz.de

Optimization of Culture Conditions: Adjusting fermentation media and conditions to favor the growth of the heterologous host and the expression of the introduced BGC. uniprot.org

Genetic Manipulation: Utilizing advanced genetic tools for cloning and manipulating large BGCs, such as TAR cloning or ExoCET, to ensure accurate and efficient transfer and integration into the host genome. nite.go.jpdsmz.de

These strategies are continuously being developed and refined to improve the efficiency and yield of heterologous expression, facilitating the study of kocurin biosynthesis and potentially paving the way for its industrial production or the generation of novel kocurin analogs through biosynthetic engineering. uniprot.org

Mechanistic Investigations of Kocurin S Biological Activities Non Clinical Research

Cellular Targets and Pathways Affected by Kocurin in Microbial Systems

Kocurin, a member of the thiazolyl peptide family of antibiotics, exerts its potent antimicrobial activity by targeting fundamental cellular processes in susceptible bacteria. mdpi.com Research indicates that Kocurin's primary sphere of influence is the intricate machinery of protein synthesis. Like other antibiotics in its class, its molecular targets are believed to reside within the bacterial ribosome. nih.govresearchgate.net

Specifically, for many thiazolyl peptides, the targets include the L11 protein and its binding region on the 23S ribosomal RNA (rRNA), which are critical components of the large ribosomal subunit. nih.govresearchgate.net Another key molecular target identified for some related antibiotics is the bacterial elongation factor Tu (EF-Tu). nih.govjst.go.jp EF-Tu is a vital GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome's A-site during the elongation phase of protein synthesis. By interfering with these components, Kocurin effectively disrupts the normal function of the ribosome, leading to a cessation of protein production and ultimately inhibiting bacterial growth. The activity of Kocurin is highly selective, showing potent inhibition against Gram-positive bacteria, including clinically significant resistant strains, while being inactive against Gram-negative bacteria and fungi. mdpi.commedchemexpress.com

Molecular Mechanisms of Action Research

The predominant and most substantiated mechanism of action for Kocurin is the inhibition of bacterial protein biosynthesis at the translation stage. medchemexpress.comfrontiersin.org This mode of action is a hallmark of the thiazolyl peptide class of antibiotics. nih.govresearchgate.net Studies have demonstrated that in the presence of Kocurin, the synthesis of essential proteins within the bacterial cell is impeded. patsnap.com

The process of translation, where the genetic information encoded in messenger RNA (mRNA) is used to synthesize proteins, is a complex, multi-step process. Kocurin's intervention at this stage halts the production of proteins necessary for bacterial survival, replication, and pathogenesis. This targeted inhibition explains its potent bactericidal or bacteriostatic effects against susceptible Gram-positive organisms. frontiersin.orgasm.org The specific action against protein synthesis makes it a valuable subject of research, especially in the context of rising antibiotic resistance to drugs that target other pathways. patsnap.com

While the inhibition of protein synthesis is the most widely accepted mechanism, some initial explorations have considered other possibilities. One such area of investigation has been the potential for Kocurin to disrupt bacterial cell wall synthesis or function. smolecule.com The bacterial cell wall is a common target for many successful antibiotics. However, the evidence supporting this as a primary mechanism for Kocurin is not as robust as the data pointing towards protein synthesis inhibition, and the specific pathways within cell wall synthesis that might be affected remain to be fully elucidated. smolecule.com

Further research is required to definitively confirm or rule out secondary mechanisms of action. Understanding all potential targets is crucial for predicting and managing the development of bacterial resistance.

Inhibition of Bacterial Protein Biosynthesis at the Translation Stage

Comparative Studies of Kocurin's Mechanism with Other Antimicrobial Agents (e.g., Thiazomycin)

Comparative studies have been essential in elucidating the unique aspects of Kocurin's mechanism. A key comparison has been made with Thiazomycin, another thiazolyl peptide antibiotic. Despite structural similarities inherent to their class, experimental evidence reveals that their mechanisms of action are distinct. mdpi.comresearchgate.net In tests using Staphylococcus aureus strains, including those resistant to Thiazomycin, Kocurin demonstrated consistent inhibitory activity against both the wild-type and the resistant strains. mdpi.com This finding strongly suggests that Kocurin's specific molecular target or its binding interaction differs from that of Thiazomycin. mdpi.comresearchgate.net

Kocurin is also closely related to other thiazolyl peptide antibiotics, such as GE37468A and GE2270. nih.govresearchgate.net While they share a similar overarching mode of action by inhibiting protein synthesis, subtle differences in their molecular interactions can lead to variations in their activity spectrum and potential for resistance. nih.govjst.go.jp For instance, GE2270's primary target was identified as elongation factor Tu (EF-Tu), setting it apart from antibiotics like micrococcin (B1169942) that act directly on the ribosome. jst.go.jp These comparative analyses underscore the diversity within the thiazolyl peptide class and highlight Kocurin as a distinct entity with a specific mode of action.

Spectrum of Kocurin S Biological Activities in Research Models

In Vitro Antimicrobial Activity Research against Gram-Positive Bacteria

Research has consistently shown kocurin to possess potent in vitro activity against a wide range of Gram-positive bacteria. researchgate.netasm.orgasm.orgnih.govmedchemexpress.com

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

Kocurin has shown strong inhibitory activity against MRSA strains. Studies have reported minimum inhibitory concentration (MIC) values in the submicromolar range. For instance, kocurin strongly inhibited the growth of MRSA MB5393 with an MIC value of 0.25 μg/mL. mdpi.comnih.govresearchgate.net Against a broader panel of S. aureus strains, including MRSA, MICs ranged from 0.008 to 2.048 μg/mL, with an MIC90 value of 0.064 μg/mL. asm.orgasm.orgmedchemexpress.comcdnsciencepub.com

Interactive Table 1: In Vitro Activity of Kocurin Against MRSA

| S. aureus Strain/Type | MIC Range (μg/mL) | MIC90 (μg/mL) | Citation |

| MRSA MB5393 | 0.25 | - | mdpi.comnih.gov |

| MRSA and MSSA Strains | 0.008 - 2.048 | 0.064 | asm.orgasm.orgmedchemexpress.comcdnsciencepub.com |

Activity against Vancomycin-Resistant Enterococci (VRE)

Kocurin has also demonstrated potent activity against vancomycin-resistant enterococci (VRE). researchgate.netasm.orgasm.orgnih.gov Studies have shown MIC values for VRE and vancomycin-susceptible enterococci (VSE) strains in the range of 0.004 to 1.024 μg/mL, with an MIC90 value of 0.016 μg/mL. asm.orgasm.orgmedchemexpress.com Clinical strains of enterococci were inhibited with an MIC range of 0.004 to 0.128 μg/mL and an MIC90 value of 0.064 μg/mL. asm.orgasm.org

Interactive Table 2: In Vitro Activity of Kocurin Against Enterococci

| Enterococci Strain/Type | MIC Range (μg/mL) | MIC90 (μg/mL) | Citation |

| VRE and VSE Strains | 0.004 - 1.024 | 0.016 | asm.orgasm.orgmedchemexpress.com |

| Clinical Enterococci | 0.004 - 0.128 | 0.064 | asm.orgasm.org |

Research on Activity against Other Gram-Positive Bacteria (Bacillus subtilis, Enterococcus faecium, Staphylococcus epidermidis)

Beyond MRSA and VRE, kocurin has shown activity against other Gram-positive bacteria. It displayed antibacterial activity against Bacillus subtilis and Enterococcus faecium in solid agar (B569324) tests, with zones of inhibition (ZOI) of 9 mm and 10 mm, respectively, when tested at a concentration of 8 μg/mL. mdpi.comnih.govresearchgate.net Kocurin was also found to be effective against Staphylococcus epidermidis, with an MIC range of 0.008 to 1.024 μg/mL and an MIC90 value of 0.128 μg/mL. asm.orgasm.orgmedchemexpress.comcdnsciencepub.com Bacillus strains were strongly inhibited by kocurin, with an MIC range of 0.004 to 0.016 μg/mL. asm.orgasm.org

Interactive Table 3: In Vitro Activity of Kocurin Against Other Gram-Positive Bacteria

| Bacterial Species | Activity/MIC Data | Citation |

| Bacillus subtilis | ZOI of 9 mm at 8 μg/mL in solid agar test. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| Enterococcus faecium | ZOI of 10 mm at 8 μg/mL in solid agar test. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| Staphylococcus epidermidis | MIC range: 0.008 - 1.024 μg/mL, MIC90: 0.128 μg/mL. asm.orgasm.orgmedchemexpress.comcdnsciencepub.com | asm.orgasm.orgmedchemexpress.comcdnsciencepub.com |

| Bacillus strains | MIC range: 0.004 - 0.016 μg/mL. asm.orgasm.org | asm.orgasm.org |

Activity against S. aureus Strains with Specific Resistance Genes (e.g., cfr) and Linezolid-Resistant Strains

Kocurin has shown activity against S. aureus strains carrying the cfr gene, which confers resistance to several classes of antibiotics, including oxazolidinones, pleuromutilins, phenicols, lincosamides, and streptogramin A antibiotics. asm.orgasm.org It was also effective against linezolid-resistant (LZDr) strains of S. aureus. asm.orgasm.orgcdnsciencepub.com

Investigation of Kocurin Activity against Gram-Negative Bacteria and Fungi in Laboratory Settings

Studies have investigated kocurin's activity against Gram-negative bacteria and fungi, but it has generally shown no activity against these microorganisms. Kocurin did not inhibit the growth of Gram-negative bacteria such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa when tested at concentrations up to 16 μg/mL or 256 μg/mL. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net Similarly, kocurin did not inhibit the growth of the fungus Candida albicans when tested at concentrations up to 16 μg/mL or 256 μg/mL. mdpi.comasm.orgnih.govasm.orgresearchgate.net

In Vivo Efficacy Studies in Non-Human Infection Models (e.g., Murine Septicemia Models)

In vivo studies using non-human infection models, such as murine septicemia models, have demonstrated the efficacy of kocurin. In a BALB/c murine septicemia model, kocurin (administered intravenously) displayed 100% effective dose (ED100) values of 2.5 and 5.0 mg/kg of body weight against MRSA. researchgate.netasm.orgasm.orgnih.govmedchemexpress.comcdnsciencepub.comresearchgate.net Against VRE in the same model, the ED100 was 10.0 mg/kg. researchgate.netasm.orgasm.orgnih.govmedchemexpress.comcdnsciencepub.comresearchgate.net Kocurin also increased survival in a mouse model of E. faecium-induced septicemia. caymanchem.comtargetmol.com Furthermore, it decreased the number of colony-forming units (CFUs) in a mouse model of MRSA lung infection. caymanchem.com In some models, the efficacy of kocurin was comparable to that of standard antibiotics like linezolid (B1675486) or vancomycin. asm.orgasm.org

Interactive Table 4: In Vivo Efficacy of Kocurin in Murine Septicemia Models

| Infection Model (Murine) | Pathogen | Administration Route | ED100 (mg/kg) | Citation |

| Septicemia (BALB/c) | MRSA | Intravenous | 2.5 and 5.0 | researchgate.netasm.orgasm.orgnih.govmedchemexpress.comcdnsciencepub.comresearchgate.net |

| Septicemia (BALB/c) | VRE | Intravenous | 10.0 | researchgate.netasm.orgasm.orgnih.govmedchemexpress.comcdnsciencepub.comresearchgate.net |

| Septicemia | E. faecium | - | Increased survival | caymanchem.comtargetmol.com |

| Lung Infection | MRSA | - | Decreased CFUs | caymanchem.com |

Research on Kocurin Production and Yield Enhancement

Optimization of Fermentation Conditions for Enhanced Kocurin Yield in Research Settings

Optimizing fermentation conditions is a key strategy to enhance kocurin production in research settings. Studies have investigated various parameters, including culture media composition and incubation conditions. For instance, the production of kocurin by Kocuria and Micrococcus strains was detected in short fermentations using the R358 medium, which is noted for providing sufficient amounts of bromide and iron. mdpi.com Notably, production in this medium was observed in the absence of marine salts for these strains. mdpi.com

In one study, a 7 L fermentation of Kocuria palustris in R358 medium for one day yielded 1.4 mg of kocurin after extensive extraction and purification. cdnsciencepub.commdpi.com Another study involving Kocuria flava NIO_001 utilized Zobell Marine Broth (ZMB) for fermentation. cdnsciencepub.com A seed culture was prepared by inoculating a single colony in 50 mL of ZMB and incubating at 28 °C and 140 rpm for 48 hours. cdnsciencepub.com This seed culture was then transferred to a 1 L flask containing 500 mL of ZMB and incubated under the same conditions for 96 hours. cdnsciencepub.com At the end of the fermentation, the broth was extracted multiple times with ethyl acetate (B1210297). cdnsciencepub.com

Preliminary experiments with a Kocuria strain (F-276,345) using standard seed ratios of 5% showed rapid exponential growth and kocurin production at concentrations of 0.2 µg/mL within the first 24 hours. mdpi.comresearchgate.net To further study production kinetics, experiments were established with diluted seed conditions to ensure low initial optical densities (OD600 0.015). mdpi.comresearchgate.net This approach confirmed that while the strain reached the stationary phase within the first 48 hours, kocurin production continued. mdpi.comresearchgate.net

Strategies such as optimizing fermentation media and culture conditions are considered crucial for addressing yield bottlenecks and increasing kocurin production. cdnsciencepub.com Environmental triggers like enhancers, quorum sensing modulators, or co-culture stressors are also being explored to enhance production. cdnsciencepub.com

Here is a summary of some fermentation conditions and yields reported in research:

| Strain | Medium | Fermentation Volume | Fermentation Time | Kocurin Yield (after purification) | Notes | Source |

| Kocuria palustris | R358 | 7 L | 1 day | 1.4 mg | Requires extensive extraction/purification | cdnsciencepub.commdpi.com |

| Kocuria flava NIO_001 | ZMB | 500 mL (in 1 L flask) | 96 hours | Not specified in snippet | Followed by ethyl acetate extraction | cdnsciencepub.com |

| Kocuria strain F-276,345 | R358 | Microfermentation | 24 hours | 0.2 µg/mL (in broth) | Using standard 5% seed ratio | mdpi.comresearchgate.net |

Genetic Engineering Approaches for Improved Kocurin Biosynthesis

Genetic engineering offers powerful tools to improve kocurin biosynthesis by manipulating the responsible biosynthetic gene cluster (BGC). The kocurin BGC has been identified and characterized, providing a basis for such interventions. microbiologyresearch.orgnih.govscribd.com

The kocurin BGC comprises nine open reading frames (ORFs) and spans approximately 12 kbp of the genome. microbiologyresearch.orgnih.govscribd.com The functionality of this predicted gene locus has been experimentally proven through heterologous expression. microbiologyresearch.orgnih.govresearchgate.net

Reverse Engineering for Overproduction

Reverse engineering approaches are considered highly valuable for designing experiments aimed at overproducing kocurin. researchgate.netresearchgate.netresearchgate.net This involves understanding the native biosynthetic pathway and regulatory mechanisms to rationally modify the host organism for increased yield.

The kocurin BGC shows similarities with gene clusters of other peptide antibiotics like nisin and subtilin, which are known to autoregulate their own biosynthesis via quorum sensing. cdnsciencepub.comresearchgate.net The presence of a sensing mechanism and an efflux system within the kocurin BGC suggests that its yields are significantly regulated by cellular signaling pathways. cdnsciencepub.com Manipulating these regulatory elements through reverse engineering could potentially lead to increased kocurin production.

Development of Engineered Producer Strains

Developing engineered producer strains is a direct application of genetic engineering to enhance kocurin yield. Heterologous expression, the process of expressing a gene cluster in a different host organism, has been explored for kocurin biosynthesis. microbiologyresearch.orgnih.govcdnsciencepub.comscribd.comresearchgate.netresearchgate.net

One attempt involved expressing the kocurin BGC, including the core peptide gene, post-translational modification genes, and the ABC transporter gene, under the control of a constitutive promoter in Streptomyces coelicolor M1146. nih.govcdnsciencepub.comscribd.comresearchgate.netresearchgate.net Streptomyces coelicolor M1146 was chosen due to its fast growth rate and genetic tractability, as well as being optimized for specialized metabolite expression by lacking host-specific BGCs. cdnsciencepub.comresearchgate.net While this proved the functionality of the BGC, only trace amounts of kocurin were reported in this heterologous host. cdnsciencepub.comresearchgate.net Low production titers in heterologous hosts might be attributed to factors such as toxicity of the compound to the host, which could affect growth and metabolism. scribd.comresearchgate.net

Strategies to improve yields in engineered strains can include the overexpression of resistance genes, which has shown success in improving the production of other thiopeptide antibiotics like GE2270. scribd.com Synthetic biology approaches are increasingly being applied to actinomycete strain improvement, including the manipulation of product efflux for increasing yields. nih.govdntb.gov.ua

Biotechnological Production Platforms for Kocurin Research and Development

Biotechnological production platforms are essential for the research and development of kocurin, enabling scalable and controlled production. Fermentation of native producer strains, such as Kocuria palustris and Kocuria flava, represents a primary platform. cdnsciencepub.commdpi.com However, the low yields observed in these native strains necessitate the exploration of alternative or improved platforms. cdnsciencepub.com

Heterologous expression systems, particularly using well-investigated actinobacterial strains like Streptomyces coelicolor, are considered a method of choice for up-scaling experiments in research. scribd.comresearchgate.net While initial heterologous expression of the kocurin BGC in Streptomyces coelicolor M1146 resulted in low titers, ongoing research in synthetic biology aims to improve such platforms. cdnsciencepub.comscribd.comresearchgate.netnih.govdntb.gov.ua

The development of engineered microbial cell factories capable of efficient synthesis is a promising solution to overcome the limitations of existing production methods. dtu.dk This involves reconstructing natural biosynthetic pathways or designing synthetic ones within amenable host organisms. dtu.dk Streptomyces species are frequently used hosts for producing ribosomally synthesized and posttranslationally modified peptides (RiPPs), the class to which kocurin belongs, due to their genetic tractability and available molecular tools. researchgate.netnih.gov

Genome mining and comparative genomics analysis technology are key strategies for identifying and characterizing BGCs, which is fundamental for developing biotechnological production platforms. researchgate.netresearchgate.netresearchgate.net The identification of the kocurin BGC has paved the way for applying synthetic biology tools to improve production. researchgate.netresearchgate.netnih.govdntb.gov.ua

The challenges in kocurin production, such as low yield, highlight the need for continued research into optimizing fermentation, engineering producer strains, and developing efficient biotechnological platforms. cdnsciencepub.com

Ecological and Evolutionary Research Perspectives on Kocurin

Ecological Roles of Kocurin in Microbial Communities

The production of secondary metabolites like kocurin is a key strategy for microorganisms to survive and compete in their natural habitats. nih.gov These compounds can have various ecological functions, from communication to chemical warfare.

Role in Short-Distance Communication and Community Behavior

Kocurin, like other bacterial thiopeptides, is known for its insolubility in water. This characteristic suggests that it likely functions in short-distance communication between bacteria and in shaping the behavior of microbial communities. cdnsciencepub.com By releasing kocurin into their immediate surroundings, producing strains can influence the behavior and growth of neighboring microorganisms, potentially fostering cooperative or competitive interactions within the microbial community. cdnsciencepub.comnih.gov

Contribution to Microbial Defense and Competition in Niches

The production of antimicrobial compounds is a crucial mechanism for survival in competitive microbial environments. nih.gov Kocurin, with its potent activity against Gram-positive bacteria, serves as a chemical defense mechanism for the producing Kocuria strains. mdpi.comresearchgate.net This allows them to outcompete other bacteria for resources and establish themselves in specific ecological niches. mdpi.comfrontiersin.org

In marine environments, particularly within sponge hosts, the competition for space and nutrients is intense. frontiersin.orgkau.edu.sa The production of antibiotics like kocurin by sponge-associated bacteria is a strategy to defend the host against pathogens and to secure their own niche within the sponge's microbiome. mdpi.comkau.edu.safrontiersin.org This chemical defense is vital for the survival of both the bacteria and their sponge hosts in a predator-rich environment. kau.edu.sa The presence of kocurin-producing bacteria in coastal soils also points to its role in microbial competition in terrestrial ecosystems. cdnsciencepub.com

Geographical Distribution and Evolutionary Adaptation of Kocurin Biosynthetic Gene Clusters

The genetic blueprint for producing kocurin is encoded in a biosynthetic gene cluster (BGC). researchgate.netnih.gov The distribution and adaptation of this BGC across different geographical locations and environments provide insights into the evolutionary history of kocurin production.

Presence in Geographically Distinct Kocuria Strains

Kocurin-producing strains of Kocuria have been isolated from remarkably diverse and geographically distant locations. These include:

Marine Sponges: Kocuria flava from the Palk Bay of the Indian Ocean, and Kocuria palustris from the Florida Keys, USA. cdnsciencepub.com

Coastal Soils: Kocuria rosea from the coastal soil of Peru. cdnsciencepub.comresearchgate.net

Antarctic Microbial Mats: Related Arthrobacter strains that also produce kocurin have been found in Antarctica. mdpi.com

The widespread yet sparse distribution of the kocurin BGC suggests that it is a niche adaptation rather than a common feature of the Kocuria genus. cdnsciencepub.com This distribution may be the result of horizontal gene transfer or convergent evolution, highlighting its ecological importance. cdnsciencepub.com

Adaptation of Producer Strains to Extreme Environments (e.g., Radon Springs, Desert Soils)

Members of the genus Kocuria are known for their ability to thrive in extreme environments. frontiersin.orgmdpi.com Strains have been isolated from soils contaminated with toxic metals, areas with high levels of ionizing radiation, and unique locations like radon springs. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua For instance, four Kocuria isolates from the radon spring water in Jachymov, Czech Republic, demonstrated resistance to UV radiation, desiccation, and free radicals. mdpi.com

Furthermore, Kocuria strains have been successfully isolated from desert soils, environments characterized by high salinity and UV radiation. frontiersin.org Genomic analysis of these desert-derived strains revealed adaptations such as enriched genes related to carbohydrate metabolism and transport, indicating their resilience to harsh conditions. frontiersin.org This adaptability of Kocuria species to extreme environments underscores their metabolic versatility and the potential for producing unique bioactive compounds like kocurin as a survival mechanism.

Symbiotic and Environmental Origins of Kocurin-Producing Microorganisms

Kocurin-producing bacteria are often found in symbiotic relationships or in specific environmental niches, which likely influences the evolution and function of this antibiotic. researchgate.net

Marine sponges are well-known for hosting diverse microbial communities that produce a wide array of secondary metabolites. mdpi.comkau.edu.safrontiersin.org These symbiotic microbes are thought to be the true producers of many compounds initially attributed to the sponges themselves. nih.govfrontiersin.org The production of kocurin by Kocuria species residing in marine sponges is a prime example of this symbiotic relationship. cdnsciencepub.commdpi.comkau.edu.sa The sponge provides a protected environment and nutrients, while the bacteria produce defensive compounds like kocurin to ward off predators and pathogens. mdpi.comkau.edu.sa

Kocurin-producing bacteria have been isolated from various marine invertebrates and environments:

Kocuria flava was isolated from the marine sponge Spheciospongia inconstans in the Palk Bay, off the coast of Tamil Nadu, India. cdnsciencepub.com

Kocuria palustris was isolated from marine sponges in the Florida Keys, USA. cdnsciencepub.commdpi.commdpi.com

Kocuria rosea was isolated from coastal soil in Peru. cdnsciencepub.comresearchgate.netmdpi.com

Other kocurin-producing strains, including Kocuria marina and Micrococcus yunnanensis , have also been isolated from marine sponges. mdpi.commdpi.comresearchgate.net

The presence of kocurin producers in both marine sponges and coastal soils suggests that these bacteria are adaptable to different environments. cdnsciencepub.com The symbiotic lifestyle within sponges likely provides a stable and nutrient-rich setting that fosters the production of complex secondary metabolites, while their existence in coastal soils indicates a capacity for survival and competition in more variable terrestrial habitats. cdnsciencepub.commdpi.com

Synthetic Biology and Derivatization Research on Kocurin

Strategies for Kocurin Analogue Generation through Biosynthetic Manipulation

The biosynthesis of kocurin involves the post-translational modification of a linear peptide precursor. researchgate.netmdpi.comcdnsciencepub.com This process, characteristic of RiPPs, involves a biosynthetic gene cluster (BGC) encoding the precursor peptide and the enzymes responsible for modifications such as cyclization and the formation of thiazole (B1198619) rings. cdnsciencepub.comresearchgate.netscribd.com

Strategies for generating kocurin analogues through biosynthetic manipulation often involve engineering the kocurin BGC. Heterologous expression of the kocurin BGC in amenable host organisms, such as Streptomyces coelicolor, has been successfully demonstrated. scribd.comresearchgate.netresearchgate.netmdpi.com This approach provides a platform for manipulating the biosynthetic machinery to produce modified versions of kocurin. sci-hub.se

One key strategy involves altering the precursor peptide gene sequence to introduce variations in the amino acid sequence. Since kocurin is derived from a ribosomally synthesized precursor peptide, modifications at the genetic level can lead to the incorporation of different amino acids, potentially resulting in novel kocurin analogues with altered structures and activities. researchgate.netmdpi.comcdnsciencepub.com

Another strategy focuses on manipulating the genes encoding the post-translational modification enzymes within the BGC. cdnsciencepub.comresearchgate.netscribd.com By altering the activity or substrate specificity of these enzymes, researchers can influence the cyclization patterns, thiazole ring formation, or other modifications, leading to the production of kocurin analogues with diverse structural features. scribd.com

Heterologous expression systems are valuable tools for investigating the biosynthesis of kocurin and for the generation of analogues through biosynthetic engineering. cdnsciencepub.comresearchgate.netresearchgate.netmdpi.com These systems allow for a more controlled environment for studying the effects of genetic modifications on kocurin production and the generation of novel structures. sci-hub.se

Chemical Modification Approaches for Structure-Activity Relationship (SAR) Studies in Kocurin Research

Chemical modification of kocurin is a complementary approach to biosynthetic manipulation for generating analogues and conducting Structure-Activity Relationship (SAR) studies. This involves chemically altering the isolated kocurin molecule to create derivatives with modified functional groups or structural features. SAR studies aim to understand how changes in the chemical structure of kocurin affect its biological activity. acs.orgdntb.gov.ua

Chemical modification approaches can target various parts of the kocurin structure, such as the peptide backbone, the thiazole rings, the central pyridine (B92270)/tetrahydropyridine ring, or any other functional groups present. mdpi.comresearchgate.net Common chemical reactions like acylation, alkylation, or functional group interconversions can be employed to introduce diversity into the kocurin scaffold. acs.orgmdpi.com

Detailed spectroscopic and chemical methods, including NMR analysis, mass spectrometry, and chemical degradation, are essential for characterizing the structures of chemically modified kocurin derivatives. mdpi.comresearchgate.netnih.gov By synthesizing a series of analogues with systematic structural variations and testing their biological activities, researchers can identify key structural features responsible for kocurin's potency and specificity. acs.orgnih.gov

SAR studies on kocurin and its derivatives can provide valuable insights into the mechanism of action and help guide the design of more effective analogues with improved properties. acs.orgdntb.gov.ua While specific detailed research findings on chemical modification and SAR for kocurin were not extensively detailed in the search results, the general principles of chemical modification and SAR studies on similar peptide natural products highlight the potential of this approach for kocurin research. mdpi.comnih.gov

Q & A

Q. How can researchers optimize Kocurin production in bacterial cultures?

- Methodological Answer : Time-course monitoring of growth (OD600) and metabolite production is critical. Evidence from fermentation studies shows Kocurin production peaks at ~72 hours under optimal conditions, correlating with late-log/stationary growth phases . Key parameters include nutrient availability (e.g., carbon/nitrogen ratios), pH stability, and aeration. Regular sampling and HPLC-based quantification are advised to track yield .

Q. What solubility properties of Kocurin are relevant for in vitro bioactivity assays?

- Methodological Answer : Kocurin is soluble in DMSO, ethanol, and methanol, with DMSO being the preferred solvent for stock solutions due to its low interference in microbial assays. Researchers should prepare working concentrations in sterile broth or agar to avoid solvent toxicity, ensuring final solvent concentrations ≤1% (v/v) .

Advanced Research Questions

Q. How should researchers reconcile discrepancies in reported activity of Kocurin against Gram-negative bacteria like Escherichia coli?

- Methodological Answer : Contradictory results (e.g., activity at 8 μg/mL in solid agar vs. no inhibition at 16 μg/mL in broth ) may stem from:

- Testing conditions : Agar-based assays may enhance compound diffusion or stabilize bioactive conformations.

- Strain specificity : Use standardized strains (e.g., ATCC controls) and compare across multiple isolates.

- Method harmonization : Cross-validate findings using both broth microdilution and agar dilution protocols .

Q. What experimental strategies are effective for elucidating Kocurin’s mechanism of action, given its differential activity against thiomuracin-resistant S. aureus?

- Methodological Answer : Comparative genomic and transcriptomic analyses are recommended. For example:

- Perform RNA sequencing on Kocurin-treated vs. untreated thiomuracin-resistant strains to identify dysregulated pathways (e.g., cell wall synthesis, ribosomal function).

- Use structural analogs (e.g., PM181104 ) to map critical functional groups via structure-activity relationship (SAR) studies.

- Combine with proteomic assays (e.g., target affinity purification) to identify binding partners .

Q. How can researchers design experiments to assess Kocurin’s stability and half-life in physiological conditions?

- Methodological Answer :

- In vitro : Simulate human serum conditions (37°C, pH 7.4) and quantify degradation via LC-MS over 24–72 hours. Include controls for temperature, pH, and enzymatic activity (e.g., proteases) .

- In vivo : Use murine sepsis models to measure plasma concentrations post-administration (e.g., 2.5–10 mg/mL doses) and correlate with survival rates .

Data Contradiction Analysis

Methodological Recommendations for Reproducibility

- Growth and Production Monitoring : Use OD600 and metabolite quantification at 12-hour intervals for 96 hours .

- Bioactivity Assays : Include positive controls (e.g., vancomycin for MRSA) and negative controls (solvent-only) .

- Data Reporting : Follow Beilstein Journal guidelines for experimental details, including strain IDs, growth media, and statistical analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.